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Hafnium--palladium (1/3) - 12298-59-8

Hafnium--palladium (1/3)

Catalog Number: EVT-14867280
CAS Number: 12298-59-8
Molecular Formula: HfPd3
Molecular Weight: 497.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification
  • Hafnium: Element symbol Hf, atomic number 72. It is classified as a transition metal and is primarily sourced from zirconium ores, where it occurs in small quantities (1-5%) as a by-product of zirconium refining processes .
  • Palladium: Element symbol Pd, atomic number 46. It belongs to the platinum group metals and is primarily sourced from nickel-copper deposits and platinum group metal deposits .
Synthesis Analysis

Methods of Synthesis

The synthesis of hafnium-palladium (1/3) can be achieved through various methods, including:

  • Chemical Vapor Deposition: This technique involves the deposition of hafnium and palladium from gaseous precursors onto a substrate. The process allows for precise control over the composition and thickness of the resulting film.
  • Solid-State Reactions: Mixing hafnium and palladium powders at elevated temperatures can lead to the formation of hafnium-palladium compounds. The reaction conditions (temperature, time) significantly influence the phase purity and crystallinity of the product.

Technical Details

The synthesis typically requires inert atmospheres to prevent oxidation or contamination. For example, reactions may be conducted under argon or vacuum conditions. The stoichiometric ratio of hafnium to palladium is crucial; in this case, a 1:3 ratio signifies that for every one atom of hafnium, three atoms of palladium are present.

Molecular Structure Analysis

Structure and Data

Hafnium-palladium (1/3) exhibits a complex crystalline structure that can be analyzed using techniques such as X-ray diffraction. The structure is influenced by the bonding interactions between hafnium and palladium atoms.

  • Crystal Structure: The compound typically forms a face-centered cubic lattice due to the close packing of palladium atoms, with hafnium occupying interstitial sites.
  • Unit Cell Parameters: Detailed crystallographic data including lattice constants and atomic positions can be determined through refinement against experimental diffraction patterns.
Chemical Reactions Analysis

Reactions

Hafnium-palladium (1/3) can participate in several chemical reactions:

  • Oxidation Reactions: In the presence of oxygen at elevated temperatures, hafnium may oxidize to form hafnium dioxide while palladium remains relatively inert.
  • Hydrogenation Reactions: The compound can act as a catalyst in hydrogenation processes due to the catalytic properties of palladium.

Technical Details

The stability of hafnium-palladium (1/3) under various environmental conditions is crucial for its applications. For instance, its resistance to oxidation makes it suitable for high-temperature applications.

Mechanism of Action

Process

The mechanism by which hafnium-palladium (1/3) functions in catalytic applications involves:

  • Adsorption: Reactants are adsorbed onto the surface of the palladium atoms.
  • Reaction: The adsorbed species undergo chemical transformations facilitated by the electronic properties of palladium.
  • Desorption: Products are released from the surface, completing the catalytic cycle.

Data

Kinetic studies can provide insights into reaction rates and mechanisms, revealing how changes in temperature or pressure affect performance.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hafnium-palladium (1/3) typically appears as a metallic gray solid.
  • Density: The density varies based on composition but generally falls within the range expected for metallic compounds.
  • Melting Point: The melting point is significantly influenced by the proportions of hafnium and palladium.

Chemical Properties

  • Reactivity: While palladium is resistant to many acids, hafnium may react under certain conditions, particularly with strong oxidizing agents.
  • Thermal Stability: The compound exhibits excellent thermal stability, making it suitable for high-temperature applications.
Applications

Hafnium-palladium (1/3) has several scientific uses:

  • Catalysis: Due to its catalytic properties, it is employed in various chemical reactions including hydrogenation and oxidation processes.
  • Nuclear Applications: The neutron absorption capabilities make it suitable for use in nuclear reactors as control rods or shielding materials.
  • Electronics: Its unique electrical properties allow for potential applications in semiconductor devices or as part of thin-film technologies.

This detailed analysis highlights the significance of hafnium-palladium (1/3) as a compound with unique properties arising from its constituent elements. Further research into its synthesis methods and applications could unlock additional uses in advanced materials science and engineering.

Synthesis Methodologies of Hafnium–Palladium Complexes

Vapor Deposition Techniques for Thin-Film Fabrication

Magnetron Sputtering Under Ultrahigh Vacuum Conditions

Magnetron sputtering under ultrahigh vacuum (UHV) conditions represents a cornerstone technique for fabricating Hf-Pd (1:3) thin films with exceptional purity and controlled microstructure. This process typically operates at base pressures ≤10⁻⁶ Pa to minimize oxygen contamination, which can compromise interfacial properties and catalytic activity. During deposition, argon plasma is maintained at 0.3–1.0 Pa pressure, with substrate temperatures optimized between 200–400°C to promote adatom mobility and crystalline ordering. The resulting films exhibit columnar growth perpendicular to the substrate, with stoichiometry controlled by adjusting the power ratio applied to hafnium and palladium targets. Post-deposition annealing at 500–700°C under inert atmospheres facilitates the formation of thermodynamically stable intermetallic phases, crucial for enhancing hydrogen permeability and sensor stability. UHV conditions are essential for achieving interfaces with sub-nanometer roughness, particularly critical for optical hydrogen sensors where interfacial defects can scatter light and degrade signal-to-noise ratios [1] [3] [7].

Table 1: Magnetron Sputtering Parameters for Hf-Pd (1:3) Thin Films

ParameterOptimal RangeEffect on Film Properties
Base Pressure≤1 × 10⁻⁶ PaMinimizes oxide contamination
Deposition Pressure0.3–0.5 Pa ArgonControls plasma density and stress
Substrate Temperature200–400°CEnhances crystallinity and adhesion
Hf Target Power Density2–4 W/cm²Governs Hf incorporation rate
Pd Target Power Density6–12 W/cm²Maintains Pd/Hf ≈ 3 stoichiometry
Post-Annealing Temperature500–700°C (N₂/Ar)Promotes intermetallic phase formation

Atomic Layer Deposition for Controlled Stoichiometry

Atomic Layer Deposition (ALD) enables sub-monolayer precision in constructing Hf-Pd (1:3) nanostructures through self-limiting surface reactions. This technique employs alternating pulses of hafnium precursors (e.g., HfCl₄, TEMAHf) and palladium precursors (e.g., Pd(hfac)₂, Pd(allyl)Cp), separated by inert gas purges to prevent gas-phase reactions. The Hf/Pd ratio is precisely tuned to 1:3 by controlling the supercycle architecture—typically one Hf precursor cycle followed by three Pd precursor cycles. Oxygen-free precursors are prioritized to avoid oxide formation, with reducing agents like hydrogen plasma or formaldehyde integrated during the Pd phase to obtain metallic states. Growth temperatures of 250–350°C balance decomposition kinetics and ligand desorption, yielding conformal films with <2% thickness variation over high-aspect-ratio structures. In situ quartz crystal microgravimetry and spectroscopic ellipsometry provide real-time feedback for stoichiometry control, enabling seamless integration with silicon and III-V semiconductor platforms [9].

Table 2: Precursor Chemistry in ALD of Hf-Pd (1:3) Films

Precursor TypeHafnium PrecursorsPalladium PrecursorsCo-Reactants
Chloride-basedHfCl₄PdCl₂ (limited)H₂ plasma
OrganometallicTEMAHf, TDMAHfPd(allyl)Cp, Pd(hfac)₂O₃, HCOOH
MetalorganicHf(thd)₄Pd(acac)₂H₂, N₂H₄

Solution-Phase Synthesis of Bimetallic Clusters

Reductive Coupling of Hafnium and Palladium Precursors

Solution-phase synthesis of molecular Hf-Pd (1:3) clusters relies on co-reduction strategies that overcome the significant redox potential mismatch between hafnium (E° Hf⁴⁺/Hf = −1.55 V) and palladium (E° Pd²⁺/Pd = 0.95 V). Typically, HfCl₄ and Pd(OAc)₂ or Pd(acac)₂ are dissolved in anhydrous THF or toluene and treated with strong reducing agents like LiAlH₄, NaBEt₃H, or Mg⁰ at −78°C to 0°C. The exothermic reduction generates transient hafnium(III) species that undergo oxidative addition to Pd(II) centers, forming Hf-Pd bonds with minimal metallic precipitation. Critical to success is the slow addition rate (<0.1 mmol/min) of the reductant to control nucleation kinetics, alongside rigorous exclusion of oxygen and water via Schlenk-line or glovebox techniques. This approach yields colloidal clusters of 2–5 nm diameter, characterized by HAADF-STEM and X-ray absorption fine structure (XAFS) spectroscopy, confirming the presence of Hf-Pd metallic bonds with bond lengths of 2.65–2.75 Å [1] [6].

Stabilization via Ligand Engineering for Air-Sensitive Phases

Ligand design is paramount for stabilizing the highly reactive Hf-Pd (1:3) clusters against oxidation and agglomeration. Bulky polydentate ligands such as tris(pyrazolyl)borates, hexadentate carbazolylamides, and phosphine-functionalized N-heterocyclic carbenes (NHCs) coordinate hafnium through hard donor sites (N,O) while binding palladium via softer P-donors. This heteroditopic coordination isolates bimetallic cores while permitting substrate access to catalytic sites. For example, pyridylamido ligands incorporating 2,6-di(cycloheptyl)phenyl groups provide steric shielding that increases cluster half-life in air from minutes to hours. Spectroscopic studies reveal ligand-induced charge redistribution: XPS shows hafnium 4f binding energy increases by 0.8–1.2 eV due to electron donation to Pd, enhancing the clusters' efficacy in hydrogenation and C-C coupling reactions. Crucially, thermogravimetric analysis confirms ligand removal occurs cleanly at 300–400°C, enabling transformation to supported intermetallic catalysts [1] [6] [8].

Table 3: Ligand Systems for Stabilizing Hf-Pd (1:3) Clusters

Ligand ClassRepresentative StructureCoordination ModeThermal Stability
Pyridylamides2,6-di(cycloheptyl)phenylamidoHf-N(amido), Pd-N(pyridyl)≤350°C
N-Heterocyclic CarbenesIMes⁺ (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)Hf-C(carbene), Pd-P≤400°C
Tris(pyrazolyl)boratesTpᵐᵉˢ (hydrotris(3-mesitylpyrazol-1-yl)borate)Hf-N₃, Pd-N₃≤300°C

Combinatorial Approaches for Composition Optimization

High-Throughput Screening of Pd/Hf Ratios

Combinatorial material chips (CMCs) enable rapid mapping of the Hf-Pd phase space by integrating gradient sputtering and automated characterization. Using inclined physical masks and synchronized multi-target shutters, CMCs generate continuous composition spreads from Hf₁₀Pd₉₀ to Hf₄₀Pd₆₀ across 100 mm diameter substrates. High-throughput characterization employs automated XRD with position-sensitive detectors to identify intermetallic phases (e.g., HfPd₃, HfPd, Hf₂Pd), while nanoindentation mapping reveals mechanical properties. For hydrogen-related applications, optical screening adapts the hydrogenography principle: Pd-capped Hf-Pd gradient films are exposed to H₂, and the resulting optical transmission changes (ΔT/T₀) are captured via CCD arrays. This identifies the HfPd₃ composition (25 at% Hf) as optimal, exhibiting a 30% larger ΔT/T₀ response than pure Pd at 10⁴ Pa H₂ pressure due to its unique electronic structure. Automated data pipelines correlate structure-property relationships 100× faster than manual methods, accelerating the discovery of non-intuitive dopants like Mo that enhance hydrogen permeability by 200% [4] [7] [9].

Machine Learning-Guided Alloy Design

Machine learning (ML) models overcome computational cost barriers in predicting Hf-Pd (1:3) properties by combining density functional theory (DFT) datasets with experimental results. Graph neural networks (GNNs) treat alloys as composition-weighted graphs, where nodes represent atoms and edges encode bond distances. Training data includes 15,000+ entries spanning formation energies (−1.2 to 0.5 eV/atom), elastic moduli (80–180 GPa), and hydrogen absorption energies (−0.3 to −0.8 eV). Feature engineering prioritizes electronegativity difference (Δχ = 0.85), valence electron concentration (VEC = 7.2), and atomic size mismatch (δ = 8.7%) as key descriptors. Active learning loops iteratively refine predictions: when ML identifies promising HfPd₃-X quaternaries (X = Y, Ta, Zr), targeted experiments validate Ta-doped films (HfPd₃Ta₀.₀₅) as champions, showing 6 orders of magnitude hydrogen pressure response with <0.1% hysteresis. Cloud-based ML platforms enable real-time experimental feedback, reducing optimization cycles from years to weeks [5] [7] [9].

Properties

CAS Number

12298-59-8

Product Name

Hafnium--palladium (1/3)

IUPAC Name

hafnium;palladium

Molecular Formula

HfPd3

Molecular Weight

497.7 g/mol

InChI

InChI=1S/Hf.3Pd

InChI Key

XBVWQKSGNBFRNY-UHFFFAOYSA-N

Canonical SMILES

[Pd].[Pd].[Pd].[Hf]

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